6-bromo-2-iodo-1H-indole
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Overview
Description
6-bromo-2-iodo-1H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
6-Bromo-2-iodo-1H-indole, also known as 1H-Indole, 6-bromo-2-iodo-, is an organic building block Indole derivatives, in general, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities . For example, some indole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical reactions .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at 2-8°C for optimal stability .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-bromo-2-iodo-1H-indole can be synthesized through a multi-step process involving the bromination and iodination of indole. One common method involves the initial bromination of indole to form 6-bromoindole, followed by iodination to introduce the iodine atom at the 2-position. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products Formed:
- Substituted indoles with various functional groups.
- Oxidized or reduced indole derivatives.
- Coupled products with extended conjugation or additional aromatic rings .
Scientific Research Applications
6-bromo-2-iodo-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Material Science: Utilized in the development of organic electronic materials and dyes.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules
Comparison with Similar Compounds
6-Bromoindole: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodoindole: Lacks the bromine atom, affecting its chemical properties and biological activity.
6-Bromo-2-chloroindole:
Uniqueness: 6-bromo-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic and medicinal chemistry applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-2-iodo-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIJQVQXAFJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572177-89-9 |
Source
|
Record name | 6-bromo-2-iodo-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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